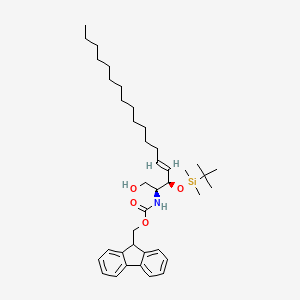

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine (TBMS-Fmoc-erythro-sphingosine) is an important bioactive sphingolipid that has been studied extensively in recent years due to its potential applications in a variety of fields, such as biochemistry, pharmacology, and medicine. TBMS-Fmoc-erythro-sphingosine is a synthetic sphingolipid that has been used in various laboratory experiments and studies in order to better understand its biochemical and physiological effects.

Scientific Research Applications

Synthesis of D-erythro-sphinganine

A study detailed the total synthesis of D-erythro-sphinganine starting from N-tert-butyloxycarbonyl-L-serine methyl ester, utilizing a protected L-serinal derivative treated with dimethylsulfoxonium methylide. This method provided a completely stereoselective preparation of an α-amino epoxide with the desired (2S,3R) stereochemistry, essential for sphingosine synthesis, yielding the target compound with significant efficiency (Siciliano et al., 2014).

Sphingosine-1-phosphate Lyase Role

Sphingosine-1-phosphate lyase, a crucial enzyme in sphingolipid metabolism, plays a key role in the catabolic pathway of sphingolipids, converting sphingosine-1-phosphate to hexadecenal and phosphoethanolamine. This process is vital for maintaining the balance of sphingolipid levels within cells, impacting various cellular functions and signaling pathways (Veldhoven, 2000).

Development of Chiral Synthons

Research has focused on the asymmetric synthesis of chiral synthons like (3S)-(tert-butyldimethylsilyloxy)methylcyclopentan-1-one, which serves as a practical chiral synthon for the synthesis of sphingosine 1-phosphate-1 receptor agonists. These synthons are pivotal for developing a wide range of pharmaceutical and natural products, showcasing the versatility and importance of chiral chemistry in drug discovery (Asano et al., 2013).

Flexible Polymer-supported Synthesis

A novel polymer-supported route for the synthesis of sphingosine derivatives has been developed. This method allows for the flexible variation of the sphingosine tail and has led to the creation of ceramides with enhanced biological activity, particularly in inhibiting the proliferation of various cancer cell lines (El‐Dahshan et al., 2014).

Biodiversity of Sphingoid Bases

A thematic review series highlighted the vast biodiversity of sphingoid bases, known as "sphingosines," and their related amino alcohols. These compounds play essential roles in cell structure and regulation, with some displaying cytotoxic properties against cancer cells and pathogenic microorganisms, offering potential as pharmaceutical leads (Pruett et al., 2008).

Mechanism of Action

Target of Action

The primary target of 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is protein kinase C . Protein kinase C is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

This compound acts as a selective inhibitor of protein kinase C activity . It binds to the active site of the enzyme, preventing it from phosphorylating other proteins .

Biochemical Pathways

By inhibiting protein kinase C, this compound affects multiple biochemical pathways. Protein kinase C plays a role in several signal transduction cascades, and its inhibition can affect cellular processes such as cell cycle progression, apoptosis, and differentiation .

Result of Action

The inhibition of protein kinase C by this compound can lead to a variety of cellular effects. Depending on the cell type and the specific pathways involved, this can result in changes in cell growth, differentiation, or survival .

Biochemical Analysis

Biochemical Properties

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets . This compound does not inhibit protein kinase A or myosin light chain kinase, although it inhibits calmodulin-dependent enzymes .

Molecular Mechanism

The mechanism of action of this compound is not fully understood. It is known to inhibit protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets . This suggests that it may interact with these proteins and potentially others to exert its effects.

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H61NO4Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-28-37(44-45(5,6)39(2,3)4)36(29-41)40-38(42)43-30-35-33-26-22-20-24-31(33)32-25-21-23-27-34(32)35/h19-28,35-37,41H,7-18,29-30H2,1-6H3,(H,40,42)/b28-19+/t36-,37+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCAJQRDYWOKNL-LKTVSZBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H61NO4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B1139701.png)

![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)